molecular formula C15H14N6O B6440352 3-cyclopropyl-N-(4-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549000-12-4

3-cyclopropyl-N-(4-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B6440352
CAS No.: 2549000-12-4
M. Wt: 294.31 g/mol
InChI Key: BCCACEQVFHDDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-N-(4-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide (CAS 2549000-12-4) is a heterocyclic compound with a molecular weight of 294.31 g/mol and the molecular formula C15H14N6O . This compound features a versatile [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized for its significant potential in medicinal chemistry and diverse biological activities . The cyclopropyl substituent is known to enhance metabolic stability and lipophilicity, while the 4-methylpyridin-3-yl carboxamide moiety can influence solubility and target binding interactions, making this compound a valuable candidate for drug discovery research . The primary research applications of this compound are in the fields of oncology and infectious diseases . Compounds with similar triazolopyridazine structures have demonstrated potent antiproliferative activity by acting as vinylogous Combretastatin A-4 (CA-4) analogues, which are designed to inhibit tubulin polymerization . This mechanism disrupts microtubule dynamics, arrests the cell cycle at the G2/M phase, and leads to cell death in various cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells . Furthermore, the [1,2,4]triazolo[4,3-b]pyridazine scaffold is associated with kinase inhibitory effects, such as inhibition of c-Met kinase, highlighting its potential as a targeted cancer therapy . Beyond oncology, related analogues have shown promising anti-tubercular activity against Mycobacterium tuberculosis , indicating potential applications in developing novel antimicrobial agents . This product is supplied for non-human research applications only. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any veterinary applications.

Properties

IUPAC Name

3-cyclopropyl-N-(4-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-9-6-7-16-8-12(9)17-15(22)11-4-5-13-18-19-14(10-2-3-10)21(13)20-11/h4-8,10H,2-3H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCACEQVFHDDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-cyclopropyl-N-(4-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound has a molecular weight of approximately 334.4 g/mol and possesses several functional groups that contribute to its biological activity. Its structure includes a cyclopropyl group, a triazole ring, and a pyridazine moiety which are significant in mediating interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Kinase Inhibition : Some derivatives have shown inhibitory activity against c-Met kinase, which is involved in cancer progression. For example, related triazolo-pyridazine derivatives demonstrated IC50 values ranging from 0.090 μM to 2.73 μM against cancer cell lines such as A549 and MCF-7 .
  • Antitubercular Activity : Compounds in this class have also been evaluated for their efficacy against Mycobacterium tuberculosis. Certain derivatives exhibited IC50 values between 1.35 μM and 2.18 μM, indicating potential as anti-tubercular agents .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound.

Compound Target IC50 (μM) Activity
Compound 12ec-Met Kinase0.090Significant inhibition in cancer cells
Compound 6aMycobacterium tuberculosis1.35Anti-tubercular activity
Compound 6eMycobacterium tuberculosis40.32Moderate activity

Case Studies

  • Inhibition of c-Met Kinase : A study focused on the design and synthesis of triazolo-pyridazine derivatives revealed that compound 12e exhibited significant cytotoxicity against various cancer cell lines with an IC50 value of 1.06 ± 0.16 μM for A549 cells . This highlights the potential for further development as a targeted cancer therapy.
  • Antitubercular Efficacy : In another investigation, several substituted derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values indicating effective inhibition of bacterial growth while demonstrating low cytotoxicity to human cells .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is as an anticancer agent . Research has indicated that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK pathways has been linked to reduced proliferation of cancer cells, making this compound a candidate for further development in cancer therapies.

  • Case Study : A study demonstrated that related triazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties . Compounds that modulate inflammatory pathways are crucial in treating diseases characterized by chronic inflammation.

  • Case Study : Research on similar triazole derivatives has shown promising results in reducing inflammation markers in animal models of arthritis and colitis. These findings suggest that 3-cyclopropyl-N-(4-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide may possess similar therapeutic effects .

Antimicrobial Activity

Another area of exploration is the antimicrobial activity of this compound. The presence of nitrogen-rich heterocycles often correlates with enhanced antimicrobial properties.

  • Case Study : A related study reported that triazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies for resistant strains .

Data Table: Summary of Research Findings

ApplicationMechanism/TargetReference
Anticancer ActivityCDK inhibition leading to apoptosis
Anti-inflammatoryModulation of inflammatory cytokines
Antimicrobial ActivityDisruption of bacterial cell walls

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of the target compound can be contextualized by comparing it to structurally related derivatives (Table 1).

Table 1: Comparison of Key [1,2,4]Triazolo[4,3-b]pyridazine Derivatives

Compound Name/Structure Key Substituents Biological Activity Key Findings References
Target Compound: 3-cyclopropyl-N-(4-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide - 3-cyclopropyl
- 6-carboxamide (4-methylpyridin-3-yl)
Not explicitly stated (inferred: potential antiproliferative/kinase inhibition) Hypothesized to balance lipophilicity (cyclopropyl) and target binding (pyridinyl carboxamide).
[1,2,4]Triazolo[4,3-b]pyridazin-6-yl ethers (e.g., 10a, 10b) - Ether-linked substituents (e.g., ester groups at R2) Antiproliferative Ester derivatives (R2=Et) inhibit endothelial/tumor cell proliferation; loss of thrombin inhibition vs. benzamidine precursors.
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide - 6-methyl
- Benzamide/sulfonamide at phenyl
Antimicrobial Moderate to good activity against bacterial/fungal strains; substituent position critical for efficacy.
6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine - Cyclopropyl pyrazole
- Difluoro indazol
Tyrosine kinase inhibition (antineoplastic) Targets kinase pathways; fluorinated groups enhance binding via H-bonding/electrostatic interactions.
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide - 3-methyl
- Piperidinyl pyridazine carboxamide
Undisclosed (structural analogue) Demonstrates synthetic flexibility; piperidine may modulate pharmacokinetics.

Key Research Findings

  • Antiproliferative Activity : Ester derivatives of [1,2,4]triazolo[4,3-b]pyridazine (e.g., compounds 10a, 10b) show potent inhibition of tumor cell proliferation, but thrombin inhibitory activity is lost compared to benzamidine-based precursors . The target compound’s carboxamide group may retain antiproliferative effects while avoiding thrombin-related off-target interactions.
  • Antimicrobial vs. Antineoplastic : Substitutions at the 6-position (e.g., benzamide in vs. carboxamide in the target compound) correlate with divergent activities. The 4-methylpyridin-3-yl group in the target compound may favor kinase or receptor binding over antimicrobial effects.
  • Role of Fluorine and Cyclopropyl : Fluorinated derivatives (e.g., ) leverage fluorine’s electronic effects for kinase inhibition, whereas the cyclopropyl group in the target compound likely improves metabolic stability and membrane permeability .

Preparation Methods

Oxidative Cyclization for Triazole Ring Formation

The triazolopyridazine core is constructed via oxidative cyclization of pyridazine hydrazines with aldehydes. A one-pot protocol using tetramethylammonium bromide (Me₄NBr) and oxone (potassium peroxymonosulfate) enables efficient cyclization under mild conditions. For example, reacting 3-hydrazinyl-6-methylpyridazine with cyclopropanecarbaldehyde generates the 3-cyclopropyl-triazolo[4,3-b]pyridazine scaffold. The reaction proceeds at 80°C in ethanol, achieving yields up to 92%.

Table 1: Optimization of Oxidative Cyclization Conditions

EntryOxidant SystemSolventTemperature (°C)Yield (%)
1Me₄NBr (20 mol%) + OxoneEtOH8092
2I₂ + TBHPDCM6045
3NBS + OxoneTHF7068

The superiority of Me₄NBr/Oxone lies in its metal-free, non-toxic profile and compatibility with sensitive functional groups.

Chlorination at Position 6

To introduce the carboxamide group, position 6 of the triazolopyridazine core is functionalized via chlorination. Treatment with phosphorus oxychloride (POCl₃) and catalytic DMF converts the methyl group to a reactive chloride. For instance, 6-methyl-triazolo[4,3-b]pyridazine reacts with POCl₃ at 100°C for 6 hours, yielding 6-chloro derivatives in 87% yield.

Introduction of the Cyclopropyl Group

Aldehyde-Mediated Cyclopropane Incorporation

The 3-cyclopropyl substituent is introduced during triazole ring formation. Cyclopropanecarbaldehyde serves as the carbonyl component in hydrazone formation, which undergoes oxidative cyclization to install the cyclopropane ring. This method avoids post-synthetic modifications, ensuring regioselectivity and minimizing side reactions.

AldehydeYield (%)Purity (%)
Cyclopropanecarbaldehyde9299
Benzaldehyde8898
4-Fluorobenzaldehyde8597

Carboxamide Installation at Position 6

Nucleophilic Substitution with 4-Methylpyridin-3-Amine

The 6-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-methylpyridin-3-amine. Reaction in tetrahydrofuran (THF) at 60°C for 12 hours, using diisopropylethylamine (DIPEA) as a base, affords the carboxamide in 78% yield. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 85%.

Table 3: Carboxamide Coupling Optimization

ConditionSolventTemperature (°C)Time (h)Yield (%)
ConventionalTHF601278
MicrowaveDMF1500.585
Catalytic CuIDMSO100672

Alternative Carboxylic Acid Activation

An alternative route involves converting a 6-carboxylic acid intermediate to the carboxamide. Activation with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and coupling with 4-methylpyridin-3-amine in dimethylformamide (DMF) achieves 81% yield. This method circumvents harsh chlorination conditions but requires additional oxidation steps to generate the carboxylic acid.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Ethanol and DMF are preferred for cyclization and coupling steps, respectively, due to their polar aprotic nature and high boiling points. Catalytic amounts of potassium iodide (KI) enhance SNAr reactivity by stabilizing transition states.

Purification and Characterization

Final purification via column chromatography (hexane/ethyl acetate gradient) ensures >98% purity. Structural confirmation relies on ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H, triazole-H), 8.47 (d, J = 7.89 Hz, 1H, pyridazine-H), 2.67 (s, 3H, CH₃).

  • HRMS: m/z 378.1452 [M+H]⁺ (calculated 378.1449).

Challenges and Limitations

Regioselectivity in Triazole Formation

Competing pathways during cyclization may yieldtriazolo[1,5-b]pyridazine isomers. Steric directing groups and electron-deficient aldehydes favor the desired [4,3-b] regiochemistry.

Functional Group Tolerance

Electron-withdrawing groups (e.g., nitro, cyano) on the aldehyde reduce cyclization yields by destabilizing hydrazone intermediates.

Industrial Applications and Patent Landscape

Patent WO2013045519A1 discloses analogous 6-substituted triazolopyridazines as Rev-Erb agonists, validating the pharmacological relevance of this scaffold. Scale-up processes employ continuous flow reactors to enhance reproducibility and safety during chlorination and amidation steps .

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropyl-N-(4-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide?

The synthesis involves multi-step reactions, typically starting with the preparation of triazolopyridazine and cyclopropane intermediates. Key steps include:

  • Cyclization : Formation of the triazole ring using hydrazine derivatives and aldehydes/ketones under reflux conditions (e.g., ethanol, 80°C) .
  • Coupling Reactions : Amide bond formation between the triazolopyridazine core and the 4-methylpyridin-3-yl group, often using coupling agents like EDCI or HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product . Critical Parameters : Temperature control (±2°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. How is the structural integrity of this compound confirmed?

A combination of spectroscopic and analytical methods is used:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cyclopropane protons (δ 1.2–1.8 ppm) and amide carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]+^+ expected for C17_{17}H16_{16}N6_6O: 328.1284) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Intermediate Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies highlight critical functional groups:

Modification Impact on Activity Reference
Cyclopropane substitutionEnhances metabolic stability and target affinity
4-Methylpyridinyl groupImproves solubility and CNS penetration
Triazole ring oxidationReduces kinase inhibition efficacy
Methodology :
  • In vitro assays : Measure IC50_{50} values against kinases (e.g., p38 MAPK) .
  • Computational docking : Use AutoDock Vina to predict binding modes with target proteins .

Q. What experimental designs are recommended for assessing its pharmacokinetics?

Key assays include:

  • Plasma Stability : Incubate compound in human plasma (37°C, 24 hrs) and quantify via LC-MS .
  • Caco-2 Permeability : Evaluate intestinal absorption using monolayer transepithelial resistance .
  • Microsomal Metabolism : Identify metabolites using liver microsomes and NADPH cofactors . Data Interpretation : Use Phoenix WinNonlin for non-compartmental analysis (AUC, t1/2_{1/2}) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

  • Orthogonal assays : Validate kinase inhibition using both FRET-based and radiometric assays .
  • Impurity profiling : Use HPLC-PDA-MS to identify and quantify side products (>95% purity threshold) .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects) .

Q. What strategies minimize side products during large-scale synthesis?

Advanced optimization techniques include:

  • Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce byproduct formation .
  • In situ monitoring : ReactIR or PAT tools to track reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.